molecular formula C17H23N3O3 B7703959 N-butyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide

N-butyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7703959
M. Wt: 317.4 g/mol
InChI Key: PUIUIYSWBPZWHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as BODIPY, is a fluorescent dye that has been widely used in scientific research for various applications.

Scientific Research Applications

BODIPY has been widely used in scientific research due to its fluorescent properties and high quantum yield. It has been used in various applications, including imaging of biological systems, tracking of cellular processes, and detection of biological molecules. BODIPY has been used to label proteins, lipids, and nucleic acids, allowing researchers to visualize their distribution and movement within cells. It has also been used to label organelles, such as mitochondria, and to track their movement within cells.

Mechanism of Action

The mechanism of action of BODIPY involves the absorption of light energy, which excites the molecule to a higher energy state. The molecule then emits light as it returns to its ground state, producing a fluorescent signal. The wavelength of the emitted light depends on the structure of the BODIPY molecule and the environment in which it is located.
Biochemical and Physiological Effects:
BODIPY has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes. However, it is important to note that the concentration of BODIPY used in experiments can affect cellular function, and caution should be exercised when interpreting results.

Advantages and Limitations for Lab Experiments

BODIPY has several advantages for lab experiments, including its high quantum yield, stability, and ease of use. It is also compatible with a wide range of imaging techniques, including confocal microscopy, fluorescence lifetime imaging microscopy (FLIM), and fluorescence resonance energy transfer (FRET). However, BODIPY has some limitations, including its relatively low photostability and sensitivity to pH changes.

Future Directions

There are several future directions for the use of BODIPY in scientific research. One direction is the development of new BODIPY derivatives with improved properties, such as increased photostability and sensitivity to specific biological molecules. Another direction is the integration of BODIPY with other imaging techniques, such as super-resolution microscopy, to improve spatial resolution. Finally, BODIPY could be used in combination with other imaging modalities, such as magnetic resonance imaging (MRI) and positron emission tomography (PET), to provide complementary information about biological systems.
Conclusion:
In conclusion, BODIPY is a versatile fluorescent dye that has been widely used in scientific research for various applications. Its synthesis method is relatively simple, and it has minimal biochemical and physiological effects on cells and tissues. BODIPY has several advantages for lab experiments, including its high quantum yield and compatibility with a wide range of imaging techniques. However, it also has some limitations, such as its relatively low photostability and sensitivity to pH changes. There are several future directions for the use of BODIPY in scientific research, including the development of new derivatives with improved properties and the integration with other imaging techniques.

Synthesis Methods

The synthesis of BODIPY involves the reaction of an aldehyde with a primary amine in the presence of a catalyst. The reaction proceeds through a condensation reaction, forming the imine intermediate, which is then reduced to the corresponding amine. The amine is then reacted with the BODIPY core, forming the final product. The synthesis of BODIPY is relatively simple and can be performed in a few steps, making it a popular choice for scientific research.

properties

IUPAC Name

N-butyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-3-4-12-18-15(21)10-7-11-16-19-17(20-23-16)13-8-5-6-9-14(13)22-2/h5-6,8-9H,3-4,7,10-12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIUIYSWBPZWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCCC1=NC(=NO1)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.